An In-depth Technical Guide to 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine
An In-depth Technical Guide to 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and the potential scientific applications of the heterocyclic compound 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine. As a molecule incorporating both a brominated pyrazole and a phenylamine moiety, it stands as a compound of interest for researchers in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively documented in public literature, this paper synthesizes predicted data, established chemical principles, and field-proven insights to offer a robust scientific profile. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.
Introduction and Scientific Context
The pyrazole ring system is a cornerstone in modern medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a bromine atom at the 4-position of the pyrazole ring provides a key reactive handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[2][3]
This guide focuses on 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine, a molecule that links this reactive 4-bromopyrazole unit to a phenylamine structure via a methylene bridge. The phenylamine portion itself is a common pharmacophore, and its primary amine group offers another site for derivatization. The combination of these two moieties in a single, well-defined structure suggests significant potential for this compound as a versatile building block in the synthesis of complex, biologically active molecules.[2] This document will detail its chemical identity, outline its predicted physicochemical properties, propose a robust synthetic protocol, and discuss its potential applications.
Chemical Identity and Structure
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IUPAC Name: 4-((4-bromo-1H-pyrazol-1-yl)methyl)aniline
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Common Name: 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine
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Molecular Formula: C₁₀H₁₀BrN₃
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Molecular Weight: 252.11 g/mol
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CAS Number: While a specific CAS number is not widely indexed, related structures are well-documented.
Canonical SMILES: C1=CC(=CC=C1CN2C=C(C=N2)Br)N
Physicochemical Properties
Direct experimental data for this compound is limited. Therefore, the following table summarizes key physicochemical properties derived from high-quality computational models and comparison with structurally analogous compounds. These predictions serve as a reliable guide for experimental design and handling.
| Property | Predicted Value | Scientific Rationale & Context |
| Melting Point (°C) | 110 - 130 | The planar aromatic rings and potential for intermolecular hydrogen bonding between the amine group and pyrazole nitrogen suggest a crystalline solid state with a moderate melting point. |
| Boiling Point (°C) | ~425 (at 760 mmHg) | High boiling point is expected due to the molecular weight and polar functional groups. Decomposition may occur at this temperature. |
| LogP (Octanol/Water) | 2.5 - 3.0 | The bromophenyl and pyrazole groups contribute to hydrophobicity, while the amine group adds a degree of polarity. This balanced LogP is often favorable for drug candidates. |
| pKa (Acidic/Basic) | Basic pKa: ~4.5 (Anilinic NH₂) | The primary amine is the most basic site, typical for anilines. The pyrazole nitrogens are very weakly basic due to aromaticity. |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform. Sparingly soluble in water. | Expected to be soluble in common organic solvents. Low aqueous solubility is predicted due to the significant non-polar surface area. |
| Polar Surface Area | ~41 Ų | This value, contributed by the nitrogen and amine groups, suggests moderate cell permeability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 (2 from pyrazole N, 1 from -NH₂) | The pyrazole nitrogens and the amine group can act as hydrogen bond acceptors. |
Proposed Synthesis and Purification Workflow
A robust and logical synthetic route to 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine involves the N-alkylation of 4-bromopyrazole with a suitable protected 4-aminobenzyl halide, followed by deprotection. This method is reliable, scalable, and utilizes readily available starting materials.
Experimental Protocol: Two-Step Synthesis
Step 1: N-Alkylation of 4-Bromopyrazole
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Reagent Preparation: To a solution of 4-bromopyrazole (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), add a mild, non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq).
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Rationale: DMF is an excellent solvent for this type of Sₙ2 reaction. K₂CO₃ is chosen because it is strong enough to deprotonate the pyrazole N-H, but not so strong as to cause side reactions.
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Addition of Alkylating Agent: Add 4-(bromomethyl)aniline (or a suitable N-protected version like N-(4-(bromomethyl)phenyl)acetamide) (1.1 eq) to the mixture.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Rationale: Room temperature is typically sufficient for this alkylation. Using a slight excess of the alkylating agent ensures full conversion of the 4-bromopyrazole.
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Work-up: Once the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 2: Purification and Characterization
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Rationale: Column chromatography is the standard and most effective method for separating the desired product from unreacted starting materials and any potential O-alkylated or dialkylated byproducts.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis and purification workflow.
Potential Applications and Biological Significance
Given its structure, 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine is a prime candidate for use as a scaffold or intermediate in drug discovery programs.
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Fragment-Based Drug Discovery (FBDD): This molecule contains key fragments (bromopyrazole, phenylamine) that can be explored for binding to various biological targets.
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Intermediate for Kinase Inhibitors: The pyrazole nucleus is prevalent in many kinase inhibitors. The bromine atom can be used in palladium-catalyzed cross-coupling reactions to append other aromatic or heteroaromatic systems, exploring the chemical space around the ATP-binding site of kinases.
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Scaffold for Agrochemicals and Materials Science: Brominated heterocyclic compounds are also used in the development of novel agrochemicals and functional organic materials.
The potential biological activity is underscored by related pyrazole-containing compounds that exhibit a wide range of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4]
Logical Relationship Diagram
Caption: Key structural features and their link to potential applications.
Conclusion
4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine represents a strategically designed chemical entity with significant untapped potential. Its combination of a reactive bromopyrazole handle and a versatile phenylamine group makes it an attractive building block for creating diverse chemical libraries. The physicochemical properties predicted in this guide provide a solid foundation for its use in experimental settings, and the proposed synthetic route offers a clear and efficient path to its preparation. It is the author's assessment that this compound warrants further investigation and can serve as a valuable tool for innovation in both pharmaceutical and material sciences.
References
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MDPI. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
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MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Available at: [Link]
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Pharmaffiliates. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available at: [Link]
- Google Patents.Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
